5-(AZEPAN-1-YL)-2-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Description
5-(Azepan-1-yl)-2-[4-(azepane-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with an azepane (7-membered saturated nitrogen-containing ring) at position 5 and a 4-(azepane-1-sulfonyl)phenyl group at position 2. Key physicochemical properties include a molecular formula of C22H28N4O3S, a molecular weight of 428.55 g/mol, and availability in milligram quantities for experimental studies . Its structural uniqueness lies in the dual azepane substituents, which may influence solubility, metabolic stability, and target binding compared to smaller heterocycles like piperidine or pyrrolidine.
Properties
IUPAC Name |
5-(azepan-1-yl)-2-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c23-17-20-22(25-13-5-1-2-6-14-25)29-21(24-20)18-9-11-19(12-10-18)30(27,28)26-15-7-3-4-8-16-26/h9-12H,1-8,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAMXESTCXVJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Azepan-1-yl)-2-[4-(azepane-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that falls under the category of oxazole derivatives. Oxazoles are known for their diverse biological activities, making them significant in pharmaceutical research. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H24N4O2S |
| Molecular Weight | 372.49 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxazole ring is a crucial pharmacophore that can influence multiple pathways:
- Antioxidant Activity : Similar oxazole derivatives have shown significant antioxidant properties, inhibiting lipid peroxidation and acting as free radical scavengers .
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and proteolysis, similar to findings with other oxazole derivatives .
Antioxidant Activity
A study focusing on related oxazoles demonstrated that compounds with similar structures exhibited an average inhibition of lipid peroxidation up to 86.5% . This suggests that this compound could possess comparable antioxidant properties.
Anti-inflammatory Effects
Research indicates that oxazole derivatives can significantly reduce inflammation markers. For instance, compounds exhibiting anti-inflammatory activity were shown to inhibit carrageenan-induced paw edema in animal models . This mechanism may be relevant for the azepane-containing oxazole compound.
Anticancer Potential
Predictive analyses suggest that oxazole derivatives may inhibit oncological protein kinases, which are critical in cancer progression. The presence of the azepane moiety could enhance this activity by improving bioavailability and target specificity .
Case Studies
Several studies have highlighted the biological activities of oxazole derivatives:
- Antibacterial and Antituberculosis Activity : A study synthesized fused oxazoloquinoline derivatives that exhibited potent antibacterial effects against Escherichia coli and Staphylococcus aureus, indicating a potential application for this compound in treating infections .
- Antitumor Activity : The compound's structure suggests it may exhibit antitumor properties similar to other oxazolones tested against various cancer cell lines. For example, a series of compounds demonstrated significant cytotoxic effects in vitro against human cancer cell lines .
Comparative Analysis with Similar Compounds
A comparison of this compound with other oxazole derivatives reveals unique properties:
Scientific Research Applications
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of oxazole derivatives. Compounds similar to 5-(azepan-1-yl)-2-[4-(azepane-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile have demonstrated effectiveness against various bacterial strains. For instance, derivatives containing the oxazole ring have shown promising results in inhibiting bacterial growth, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of oxazole derivatives are well-documented. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce edema in animal models. A study involving related oxazolones found significant reductions in inflammation markers, suggesting that this compound may possess similar effects .
Analgesic Activity
The analgesic potential of this compound has been explored through various pharmacological tests. In studies comparing related oxazole derivatives, certain compounds exhibited significant analgesic effects in writhing and hot plate tests, indicating that this compound could be effective for pain management .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing a series of oxazolones derived from similar structures reported their biological evaluation against inflammation and pain models. The synthesized compounds were characterized using spectroscopic techniques and assessed for their pharmacological activities. The results indicated that specific derivatives had enhanced analgesic and anti-inflammatory effects compared to standard treatments like aspirin .
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound against various targets involved in pain and inflammation pathways. These studies revealed potential interactions with receptors associated with inflammatory responses, further supporting its therapeutic applications .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight structural and functional distinctions between the target compound and analogous 1,3-oxazole derivatives:
Substituent Effects on Physicochemical Properties
- Azepane vs. Smaller Heterocycles : The dual azepane rings in the target compound confer a larger molecular volume compared to derivatives with piperazine (6-membered) or pyrrolidine (5-membered) rings. This may reduce solubility but improve membrane permeability due to lipophilic character .
- Sulfonyl Group Variations: The 4-(azepane-1-sulfonyl)phenyl group distinguishes the target compound from derivatives with halogenated (e.g., 4-chloro or 4-bromo) or alkylsulfonyl (e.g., ethylsulfonyl) substituents.
- Cyanide vs.
Q & A
Q. Yield Optimization Strategies :
| Condition | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Room Temp | None | THF | 45 | |
| Reflux | DMAP | DCM | 68 | |
| Microwave | K₂CO₃ | DMF | 75 |
Microwave-assisted synthesis significantly improves yield by reducing reaction time and side products .
Basic: What spectroscopic and crystallographic methods are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
Basic: How is preliminary biological activity screening conducted for this compound?
Methodological Answer:
- Antimicrobial Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ calculation via nonlinear regression) .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies:
- Standardized Protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Comparative Studies : Test the compound alongside analogs (e.g., replacing azepane with piperidine) to isolate substituent effects .
- Purity Validation : HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity before assays .
Example : A study reported IC₅₀ = 12 µM (HeLa), while another found IC₅₀ = 25 µM. Re-evaluation under identical conditions (24 hrs, 10% FBS) resolved the discrepancy to batch-dependent impurities .
Advanced: What computational approaches predict this compound’s electronic properties and binding modes?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Docking (AutoDock Vina) :
Advanced: How can synthetic routes be optimized for scalability without compromising yield?
Methodological Answer:
- Flow Chemistry : Continuous synthesis using microreactors reduces side reactions (residence time < 5 mins) .
- Catalyst Screening : Immobilized lipases (e.g., CAL-B) improve enantioselectivity in chiral intermediates .
- Process Analytics : In-line FTIR monitors intermediate formation (e.g., sulfonamide peak at 1340 cm⁻¹) .
Q. Scalability Data :
| Scale (mmol) | Yield (%) | Purity (%) |
|---|---|---|
| 10 | 68 | 92 |
| 100 | 65 | 90 |
| 500 | 62 | 88 |
Advanced: What methodologies assess this compound’s environmental stability and degradation pathways?
Methodological Answer:
- Hydrolysis Studies : PBS buffer (pH 7.4, 37°C) over 72 hrs, analyzed via LC-MS. Half-life >48 hrs suggests moderate stability .
- Photodegradation : UV-Vis exposure (254 nm, 6 hrs) identifies breakdown products (e.g., sulfonic acid derivatives) .
- QSAR Modeling : Predict biodegradability using EPI Suite; calculated logP = 3.1 indicates moderate bioaccumulation risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
